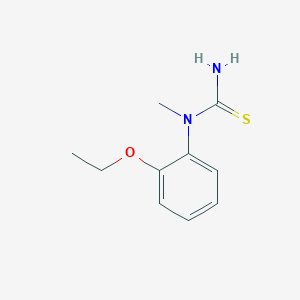

N-(2-Ethoxyphenyl)-N-methylthiourea

Description

N-(2-Ethoxyphenyl)-N-methylthiourea is a thiourea derivative characterized by an ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring and a methyl group (-CH₃) attached to the thiourea nitrogen. Thioureas are versatile compounds with applications in coordination chemistry, medicinal chemistry, and materials science due to their ability to act as ligands, hydrogen-bond donors, and enzyme inhibitors.

Properties

CAS No. |

73901-47-0 |

|---|---|

Molecular Formula |

C10H14N2OS |

Molecular Weight |

210.30 g/mol |

IUPAC Name |

1-(2-ethoxyphenyl)-1-methylthiourea |

InChI |

InChI=1S/C10H14N2OS/c1-3-13-9-7-5-4-6-8(9)12(2)10(11)14/h4-7H,3H2,1-2H3,(H2,11,14) |

InChI Key |

NNDBIGUMKGCACL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1N(C)C(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-Ethoxyphenyl)-N-methylthiourea typically involves the reaction of 2-ethoxyaniline with methyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

2-Ethoxyaniline+Methyl isothiocyanate→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxyphenyl)-N-methylthiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2-Ethoxyphenyl)-N-methylthiourea has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-Ethoxyphenyl)-N-methylthiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural Variations and Substituent Effects

Substituent Position and Electronic Effects

- N-(2-Methoxyphenyl)-N'-methylthiourea (CAS 35524-91-5): Differs by a methoxy (-OCH₃) instead of ethoxy group.

- 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea: Features a para-ethoxy group and a hydroxyethyl (-CH₂CH₂OH) substituent.

- N-(3-Chloro-4-ethoxybenzoyl)-N'-(2-methoxyphenyl)thiourea : Combines chloro and ethoxy groups on the benzoyl ring. The electron-withdrawing chloro group may reduce electron density on the thiourea core, affecting reactivity in metal coordination or catalysis .

Crystal Structure and Planarity

- The target compound’s ethoxy group may influence molecular planarity. In related derivatives like N-(2,2-dimethylpropanoyl)-N'-(2-methoxyphenyl)thiourea, planarity between the thiourea and phenyl fragments is maintained (rms deviation: 0.0096 Å), with intramolecular hydrogen bonds stabilizing the structure. Ethoxy substituents could introduce slight torsional angles due to steric effects .

Physical and Chemical Properties

Coordination Chemistry

- This compound: The ethoxy group may act as a weak electron donor, stabilizing metal complexes. Similar derivatives, such as N-(3-Chloro-4-ethoxybenzoyl)-N'-(2-methoxyphenyl)thiourea, form planar complexes with transition metals, useful in catalysis or sensor design .

- 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea : The chloro and methoxy groups enhance electrophilicity, favoring interactions with Lewis acidic metal ions like Cu(II) or Zn(II) .

Q & A

Q. What are the recommended synthetic routes for N-(2-Ethoxyphenyl)-N-methylthiourea, and how can reaction conditions be optimized?

Methodological Answer : The synthesis typically involves coupling 2-ethoxyaniline with methyl isothiocyanate in anhydrous solvents (e.g., THF or DCM) under nitrogen. Key optimization steps include:

- Temperature control : Maintaining 0–5°C during addition to minimize side reactions.

- Reagent stoichiometry : A 1:1.2 molar ratio of aniline to isothiocyanate improves yield.

- Workup : Precipitation in ice-cold water followed by recrystallization from ethanol enhances purity.

Structural analogs (e.g., N-(3-chloro-4-ethoxybenzoyl)thiourea derivatives) suggest using IR spectroscopy to confirm thiourea C=S bond formation (≈1250–1340 cm⁻¹) and NMR to verify substitution patterns .

Q. How can spectroscopic techniques (e.g., IR, NMR, EIMS) be applied to characterize this compound?

Methodological Answer :

- IR Spectroscopy : Identify the thiourea C=S stretch (≈1250–1340 cm⁻¹) and aryl-O-R ether stretch (≈1200–1270 cm⁻¹) .

- NMR :

- ¹H NMR : Ethoxy group protons resonate as a quartet (δ 1.3–1.5 ppm for CH₃) and triplet (δ 3.9–4.2 ppm for OCH₂). Methyl groups on thiourea appear at δ 3.0–3.5 ppm.

- ¹³C NMR : Thiourea C=S appears at δ ≈175–185 ppm.

- EIMS : Look for molecular ion peaks (e.g., m/z ≈210 [M⁺]) and fragmentation patterns (e.g., loss of ethoxy or methyl groups) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound analogs?

Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to assess reactivity. For example, electron-withdrawing substituents on the aryl ring may enhance binding to enzyme active sites .

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., urease or acetylcholinesterase). Focus on hydrogen bonding between thiourea’s NH groups and catalytic residues .

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays to refine models .

Q. How should researchers address contradictions in bioactivity data for thiourea derivatives?

Methodological Answer : Contradictions may arise from variations in assay conditions or substituent effects. Mitigation strategies include:

- Standardized Assays : Replicate studies under identical pH, temperature, and solvent conditions.

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., ethoxy vs. methoxy groups) and correlate changes with activity trends. For example, bulky substituents may hinder binding despite favorable electronic properties .

- Meta-Analysis : Cross-reference data from crystallographic studies (e.g., hydrogen-bonding patterns in N-(2-ethoxyphenyl)formamide ) to validate mechanistic hypotheses.

Q. What experimental design considerations are critical for studying the hydrolytic stability of this compound?

Methodological Answer :

- pH-Dependent Studies : Conduct stability tests in buffers (pH 1–12) at 37°C. Monitor degradation via HPLC or LC-MS, focusing on hydrolysis to urea derivatives.

- Kinetic Analysis : Calculate rate constants (k) and half-life (t₁/₂) using first-order kinetics.

- Structural Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrins to assess stabilization efficacy. Prior studies on similar thioureas show improved stability in acidic conditions due to protonation of the thiourea group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.